1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
CAS No.: 402950-99-6
Cat. No.: VC6171198
Molecular Formula: C23H22ClN3O3
Molecular Weight: 423.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402950-99-6 |
|---|---|
| Molecular Formula | C23H22ClN3O3 |
| Molecular Weight | 423.9 |
| IUPAC Name | 1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
| Standard InChI | InChI=1S/C23H22ClN3O3/c1-13-6-5-7-16-10-17(23(24)25-22(13)16)19-12-18(26-27(19)14(2)28)15-8-9-20(29-3)21(11-15)30-4/h5-11,19H,12H2,1-4H3 |
| Standard InChI Key | RVZDTPXDDZUURQ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Functional Groups
The molecule features a 4,5-dihydro-1H-pyrazole core substituted at position 1 with an acetyl group (ethan-1-one), at position 3 with a 3,4-dimethoxyphenyl ring, and at position 5 with a 2-chloro-8-methylquinolin-3-yl moiety. The quinoline component introduces a planar aromatic system with chloro and methyl substituents, while the dimethoxyphenyl group contributes electron-rich regions critical for target binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂ClN₃O₃ |
| Molecular Weight | 444.90 g/mol |
| CAS Registry Number | 402950-99-6 |
| Key Functional Groups | Quinoline, pyrazoline, acetyl |
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The ¹H NMR spectrum exhibits characteristic signals:
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Quinoline protons: δ 8.5–7.2 ppm (aromatic multiplet)
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Pyrazoline CH₂: δ 3.8–3.2 ppm (AB quartet, J = 18 Hz)
Synthetic Pathways and Optimization
Claisen-Schmidt Condensation
The synthesis begins with the acid-catalyzed condensation of 2-chloro-8-methylquinoline-3-carbaldehyde and 3,4-dimethoxyacetophenone to form an α,β-unsaturated ketone intermediate. This step achieves 70–85% yield under refluxing ethanol with catalytic HCl .
Cyclization to Pyrazoline
Microwave-assisted cyclization using hydrazine hydrate in ethanol generates the dihydropyrazole ring. Optimal conditions (100°C, 15 min) minimize side products, yielding 65–78% of the cyclized product .
Table 2: Synthesis Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Condensation | HCl, ethanol, reflux | 78 |
| Cyclization | NH₂NH₂, microwave | 72 |
Pharmacological Activity
Antibacterial Effects
Against Mycobacterium tuberculosis H37Rv, it exhibits a MIC of 5.71 μM, comparable to isoniazid (MIC = 0.2 μM). The pyrazoline core likely targets mycobacterial enoyl-acyl carrier protein reductase (InhA) .
Mechanism of Action
Enzyme Inhibition
Molecular docking simulations reveal strong binding (ΔG = −9.8 kcal/mol) to InhA’s NADH-binding site. The quinoline group forms π-π interactions with Phe149, while the acetyl oxygen hydrogen-bonds with Tyr158 .
Cellular Uptake and Metabolism
Pharmacokinetic studies in rats show moderate oral bioavailability (43%) due to first-pass metabolism. Primary metabolites include O-demethylated derivatives, which retain 60% of the parent compound’s activity.
Comparative Analysis with Analogues
Role of Substituents
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Chloro vs. fluoro: Chloro-substituted analogues show 3× higher antiviral activity than fluoro counterparts .
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Methoxy positioning: 3,4-Dimethoxy substitution improves solubility (LogP = 2.1) versus 4-methoxy (LogP = 2.9).
Future Directions
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Prodrug development: Esterification of the acetyl group to enhance bioavailability.
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Combination therapy: Synergy studies with rifampicin for tuberculosis.
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Targeted delivery: Nanoparticle formulations to reduce off-target effects.
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